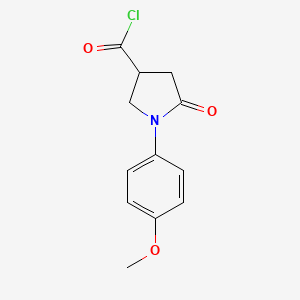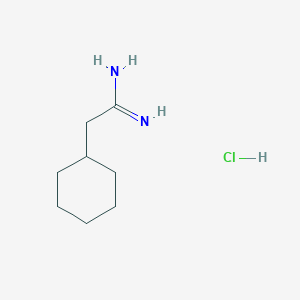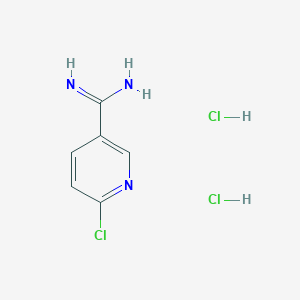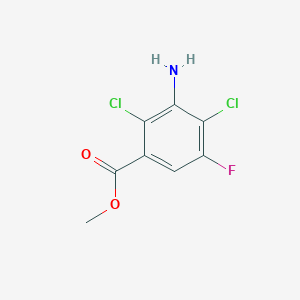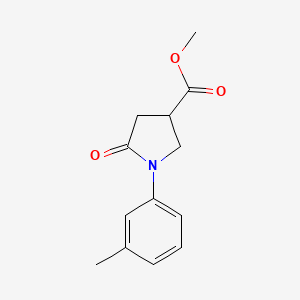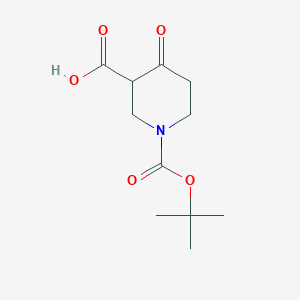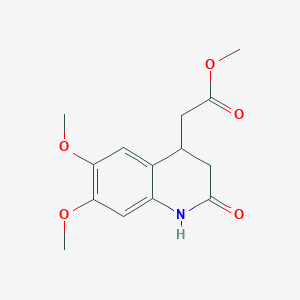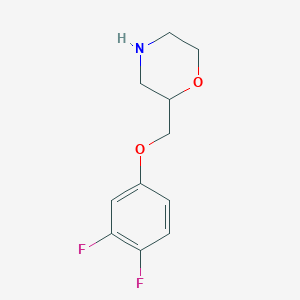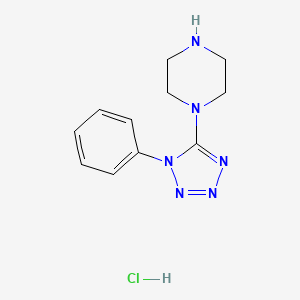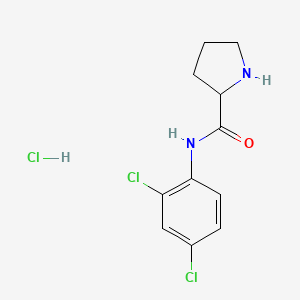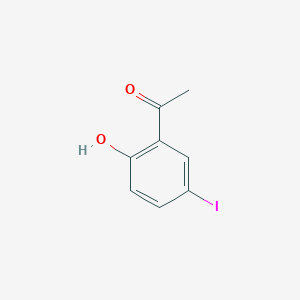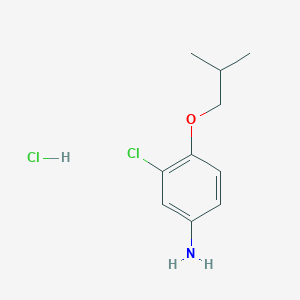
3-Chloro-4-isobutoxyaniline hydrochloride
説明
3-Chloro-4-isobutoxyaniline hydrochloride, also known as 3-CIBH, is an important intermediate in the synthesis of pharmaceuticals and other organic compounds. It is a colorless, crystalline solid that is soluble in water and ethanol. 3-CIBH is a widely used reagent in organic synthesis due to its low cost and ease of preparation. It is also used in a variety of applications in the pharmaceutical, agricultural, and food industries.
科学的研究の応用
Catalysis and Synthesis
3-Chloro-4-isobutoxyaniline hydrochloride may have applications in catalysis and synthesis. For instance, a study on boric acid-catalyzed reactions for the efficient synthesis of 4H-isoxazol-5-ones in aqueous medium demonstrates the potential use of related compounds in facilitating chemical reactions (Kiyani & Ghorbani, 2015).
Mass Spectrometry Analysis
The use of this compound in mass spectrometry for analytical purposes is another possible application. Research involving the study of reactions of hydroxybutyric acid using selected ion flow tube mass spectrometry (SIFT-MS) suggests the relevance of similar compounds in this field (Wang, Španěl, & Smith, 2008).
Environmental Studies
The compound may also be relevant in environmental studies, particularly in understanding soil metabolism. A study on the metabolism of 3-chloro-4-methoxyaniline in soil provides insights into how similar compounds might behave in environmental contexts (Briggs & Ogilvie, 1971).
Biodegradable Conductive Composites
In the field of materials science, this compound might be useful in the development of biodegradable conductive composites. A study on poly(3-hydroxybutyrate) composites with polyaniline nanofibers indicates the potential of related compounds in creating new materials with unique properties (Araújo et al., 2011).
Antibacterial and DNA Polymerase Inhibition
Potential applications in antibacterial activity and inhibition of bacterial DNA polymerase have been observed. Research involving 3-substituted-6-(3-ethyl-4-methylanilino)uracils, which are structurally related, showed promising results in inhibiting bacterial growth and DNA polymerase IIIC (Zhi et al., 2005).
Hydroxylation Studies
The study of hydroxylation reactions in organic chemistry may also involve this compound. Research on the hydroxylation of alkyl and halogen-substituted anilines provides insights into the potential applications of related compounds in this area (Daly et al., 1968).
Photodegradation Research
In the study of photodegradation, related compounds have been investigated, which may imply potential applications for this compound. For instance, research on the photodecomposition of chlorobenzoic acids could provide a model for how similar compounds might react under UV irradiation (Crosby & Leitis, 1969).
特性
IUPAC Name |
3-chloro-4-(2-methylpropoxy)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO.ClH/c1-7(2)6-13-10-4-3-8(12)5-9(10)11;/h3-5,7H,6,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVAVQDABPTUAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1170938-91-6 | |
| Record name | 3-chloro-4-(2-methylpropoxy)aniline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{1-[4-(difluoromethoxy)-3-methoxyphenyl]ethylidene}hydroxylamine](/img/structure/B1416740.png)
